![molecular formula C23H16Cl2N2O2S B2675269 1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione CAS No. 338419-07-1](/img/structure/B2675269.png)
1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione
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Description
Scientific Research Applications
Synthesis and Biological Activities
1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione, a compound with a complex molecular structure, has been the subject of various synthetic and biological activity studies. The compound is synthesized through reactions involving fluorine-containing indole derivatives, showcasing its potential for yielding compounds with enhanced biological activities. Notably, the addition of sulfur to the compounds has shown to improve their antifungal, antibacterial, and insecticidal properties significantly (Dandia, Kaur, & Singh, 1993).
Antimicrobial and Antifungal Applications
Several studies have demonstrated the antimicrobial and antifungal efficacy of derivatives of this compound. For instance, spiro[indoline-3,2'-thiazolidine]-2,4'-diones synthesized via cyclocondensation have shown activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. One derivative in particular, 3′-(4-Chlorophenyl)-5,5′-dimethylspiro[indoline-3,2′-thiazolidine]-2,4′-dione, exhibited notable activity in leukemia screen tests, highlighting its potential for further research in anticancer applications (Rajopadhye & Popp, 1987).
Anticancer Activity
The compound's derivatives have been explored for their anticancer activities as well. Some studies focused on synthesizing spiro[indoline-3,2'-thiazolidine]-2,4'-diones and evaluating their anticancer efficacy, with some derivatives showing significant potential against various cancer cell lines. This suggests the compound's derivatives as promising candidates for anticancer drug development (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Synthesis Techniques and Characterization
Advanced synthesis techniques, such as microwave-induced synthesis, have been employed to create derivatives of this compound, resulting in significant improvements in yield, selectivity, and purity compared to traditional methods. These techniques not only streamline the synthesis process but also open new avenues for the exploration of the compound's potential applications (Dandia, Saha, & Shivpuri, 1997).
properties
IUPAC Name |
1'-[(2,6-dichlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-18-10-6-11-19(25)16(18)13-26-20-12-5-4-9-17(20)23(22(26)29)27(21(28)14-30-23)15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKESRLWWJMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzyl-3'-phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione |
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